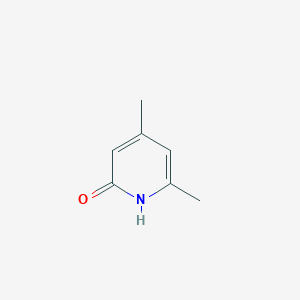

4,6-Dimethylpyridin-2-ol

Description

Significance of Pyridinols and Related Heterocycles in Chemical Sciences

Pyridinols and related nitrogen-containing heterocycles are considered privileged structures in chemistry due to their versatile reactivity and ability to interact with biological systems. openmedicinalchemistryjournal.com Their importance spans several key areas of the chemical sciences.

In the realm of organic synthesis, pyridinols are highly valued as intermediates. ijpsonline.com The presence of both a hydroxyl group and a nitrogen atom within the aromatic ring allows for a multitude of chemical transformations. They can undergo reactions at the nitrogen atom, the hydroxyl group, and the ring carbons, making them versatile scaffolds for constructing more complex molecular architectures. nih.gov The synthesis of various substituted pyridines often proceeds through pyridinol intermediates. nih.gov

The pyridinol framework is a common feature in many biologically active compounds and approved drugs. nih.gov Pyridinone derivatives, the tautomeric form of pyridinols, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.gov The ability of the pyridinone scaffold to act as both a hydrogen bond donor and acceptor makes it an attractive motif for designing molecules that can effectively bind to biological targets like enzymes and receptors. nih.gov Derivatives of 4,6-dimethylpyridin-2-ol have been investigated for their potential as cannabinoid receptor type 2 agonists and their antimicrobial properties. mdpi.comasianpubs.org

Pyridine-based compounds have a long history of use in the agricultural sector as herbicides, insecticides, and fungicides. evitachem.com The reactivity of the pyridinol ring system allows for the synthesis of a diverse array of agrochemicals. For instance, brominated pyridinols serve as intermediates in the development of new agrochemicals aimed at pest control. evitachem.com

The unique electronic and structural properties of pyridinols have led to their exploration in material science. They have been used in the synthesis of liquid crystals and polymer electrolytes, which are crucial components in advanced display technologies and energy storage systems. The ability of the pyridinol moiety to participate in hydrogen bonding and coordinate with metal ions also makes it a candidate for the development of functional materials with specific optical and electronic properties.

Historical Context of this compound Research

The synthesis of pyridone derivatives, including 4,6-dimethyl-2-pyridone, has been a subject of chemical investigation for over a century. One of the classical methods for synthesizing 2-pyridones is the Guareschi reaction, first reported in the late 19th century, which involves the condensation of a β-dicarbonyl compound with cyanoacetamide. researchgate.net While the specific first synthesis of this compound is not prominently documented as a singular landmark event, its preparation falls within the broader historical development of pyridone synthesis methodologies.

Early research primarily focused on the fundamental reactivity and synthesis of such compounds. Over time, with the advent of more sophisticated analytical techniques and a deeper understanding of structure-activity relationships, the focus shifted towards exploring the practical applications of these molecules, particularly in medicinal chemistry and agrochemicals. The development of microwave-assisted synthesis has more recently provided rapid and efficient methods for preparing N-substituted 4,6-dimethyl-3-cyano-2-pyridones, highlighting the continued interest in this scaffold. tandfonline.com

Research Gaps and Future Directions for this compound Studies

Despite the considerable body of research on pyridinols and pyridones, specific areas concerning this compound warrant further investigation. A primary research gap is the limited exploration of its direct biological activities. Much of the focus has been on its derivatives, particularly those with a cyano group at the 3-position. A systematic evaluation of the pharmacological profile of the parent compound could unveil new therapeutic potentials.

Future research could also focus on expanding its applications in material science. While pyridinols, in general, have shown promise, dedicated studies on how the specific substitution pattern of this compound influences the properties of resulting materials are scarce. This could involve its incorporation into novel polymers, metal-organic frameworks, or functional dyes.

Furthermore, the development of more sustainable and atom-economical synthetic routes to this compound and its derivatives remains a relevant pursuit. While methods like microwave-assisted synthesis have improved efficiency, exploring catalytic and green chemistry approaches could further enhance its accessibility for various applications. A deeper investigation into its potential as a ligand in catalysis is another promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPIBFKGESGOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280372 | |

| Record name | 4,6-dimethylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-08-5 | |

| Record name | 16115-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dimethylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethylpyridin 2 Ol and Its Derivatives

Classical Synthetic Routes to Pyridin-2-ols

Traditional methods for constructing the pyridin-2-ol ring system have been well-established for decades. These routes typically involve the formation of the heterocyclic ring from acyclic precursors through condensation, cyclization, or multi-component reactions.

Condensation Reactions

Condensation reactions are a cornerstone of pyridine (B92270) synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. acsgcipr.orgbaranlab.org A prominent example is the Guareschi-Thorpe reaction, which specifically yields highly substituted 2-pyridones. beilstein-journals.orgwikipedia.org This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone. beilstein-journals.org For the synthesis of 4,6-dimethylpyridin-2-ol, the specific 1,3-diketone required would be acetylacetone (pentane-2,4-dione). The reaction proceeds through the initial formation of an intermediate which then undergoes cyclization and subsequent tautomerization to yield the stable pyridin-2-ol ring.

Another classical approach is the Hantzsch pyridine synthesis, although this method primarily produces dihydropyridine derivatives which must then be oxidized to form the aromatic pyridine ring. beilstein-journals.orgorganic-chemistry.org It involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. organic-chemistry.org

Cyclization Reactions

Cyclization reactions are fundamental to the formation of heterocyclic systems, including pyridin-2-ols. These reactions involve the intramolecular formation of a ring from a linear precursor. In many synthetic strategies, the cyclization step follows an initial intermolecular condensation or addition reaction. For instance, the synthesis of bicyclic 2-pyridones can be achieved by first preparing a suitable precursor containing a nitro group, which is then reduced to an amino group. This amino derivative subsequently undergoes intramolecular cyclization to form the pyridone ring. nih.gov

More advanced cyclization strategies include intramolecular radical additions. For example, radical precursors such as alkyl iodides or xanthates can be induced to cyclize onto a pre-existing nitrogen-containing ring to form fused 2-pyridone systems. scielo.org.mx While not a direct synthesis of this compound itself, these methods illustrate the versatility of cyclization in creating complex pyridone-containing structures.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.comnih.gov This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net

The synthesis of pyridine derivatives is well-suited to MCR strategies. A common four-component reaction involves the one-pot condensation of an aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), a ketone (such as an acetophenone derivative), and ammonium (B1175870) acetate as the nitrogen source. acs.org These reactions can be performed under conventional heating or accelerated using microwave irradiation, often leading to excellent yields in significantly reduced reaction times. acs.org The Hantzsch reaction is also a classic example of an MCR used for pyridine synthesis. acsgcipr.org

| Entry | Aldehyde | Ketone | Conditions | Time | Yield (%) |

| 1 | 4-Formylphenyl-4-methylbenzenesulfonate | Acetophenone | Conventional Heating, Reflux | 10 h | 80 |

| 2 | 4-Formylphenyl-4-methylbenzenesulfonate | Acetophenone | Microwave Irradiation | 2 min | 94 |

| 3 | 4-Formylphenyl-4-methylbenzenesulfonate | 4-Methoxyacetophenone | Conventional Heating, Reflux | 12 h | 78 |

| 4 | 4-Formylphenyl-4-methylbenzenesulfonate | 4-Methoxyacetophenone | Microwave Irradiation | 5 min | 89 |

| 5 | 4-Formylphenyl-4-methylbenzenesulfonate | 4-Methylacetophenone | Conventional Heating, Reflux | 10 h | 82 |

| 6 | 4-Formylphenyl-4-methylbenzenesulfonate | 4-Methylacetophenone | Microwave Irradiation | 3 min | 92 |

This table presents data on a four-component synthesis of various pyridine derivatives, illustrating the efficiency of MCRs under different heating conditions. acs.org

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of milder, more efficient, and environmentally friendly methods. In the context of pyridine synthesis, this has led to the exploration of organocatalysis and other advanced techniques.

Organocatalytic Methods for Pyridine Derivatives Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. nih.gov Pyridine-based scaffolds themselves can act as organocatalysts, but the focus here is on their synthesis using such catalysts. dntb.gov.ua These methods often avoid the use of toxic or expensive metal catalysts.

L-proline, a naturally occurring amino acid, has been identified as a highly efficient, inexpensive, and environmentally benign organocatalyst for various organic transformations, including the synthesis of pyridine derivatives. researchgate.netderpharmachemica.com It is considered a bifunctional catalyst, capable of acting as both a Lewis acid and a Lewis base. derpharmachemica.com

L-proline can effectively catalyze one-pot, multi-component reactions for the synthesis of highly functionalized pyridines. For example, it has been successfully employed in the condensation of aldehydes, ethyl acetoacetate, and ammonium acetate to produce 1,4-dihydropyridine derivatives under mild conditions. researchgate.netderpharmachemica.com Another application involves a simple protocol where a 1,3-dicarbonyl compound and a substituted acetamide are refluxed in the presence of a catalytic amount of L-proline to afford pyridine derivatives in high yields and with short reaction times. derpharmachemica.com The proposed mechanism involves the formation of an imine between L-proline and the 1,3-dicarbonyl compound, which then undergoes cyclization with the acetamide to form the pyridine ring. derpharmachemica.com

| Entry | 1,3-Dicarbonyl Compound | Substituted Acetamide | Time (h) | Yield (%) |

| 1 | Acetylacetone | Cyanoacetamide | 2.0 | 92 |

| 2 | Acetylacetone | Malononitrile | 2.5 | 90 |

| 3 | Ethyl acetoacetate | Cyanoacetamide | 2.5 | 88 |

| 4 | Ethyl acetoacetate | Malononitrile | 3.0 | 85 |

| 5 | Diethyl malonate | Malononitrile | 3.5 | 82 |

This table shows the results of an L-proline catalyzed synthesis of various pyridine derivatives, highlighting the catalyst's effectiveness with different substrates. derpharmachemica.com

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyridine derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient routes to substituted pyridines. nih.govrsc.org These methods often involve the activation of C-H bonds, allowing for the direct introduction of new functional groups onto the pyridine ring or its precursors. nih.gov One developed methodology involves a palladium-catalyzed reaction between β-aryl-substituted α,β-unsaturated oxime ethers and alkenes. This process proceeds via a C-H alkenylation followed by an aza-6π-electrocyclization to form the pyridine ring. nih.govrsc.org The use of sterically hindered pyridine ligands has been shown to enhance the reactivity of the palladium catalyst. nih.gov This approach is particularly useful for synthesizing 4-aryl-substituted pyridine derivatives, which can be challenging to access through other methods. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely employed. These reactions facilitate the formation of C-C bonds by coupling an organoboron compound with a halide. mdpi.com For instance, the Suzuki-Miyaura coupling of bromopyridines with appropriate boronic acids in the presence of a palladium catalyst like Pd(OAc)₂ can yield a variety of substituted pyridines. mdpi.com The choice of ligand is crucial for achieving high yields and conversions; for example, the SPhos ligand has been used effectively in the synthesis of cyclopropyl-substituted heterocycles. mdpi.com These coupling strategies are adaptable for creating a diverse library of pyridine derivatives by varying the coupling partners. mdpi.comnih.gov

Green Chemistry Approaches to Pyridine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches for pyridine synthesis have been developed. nih.govijarsct.co.in These methods aim to reduce environmental impact by using less hazardous solvents, minimizing waste, and employing energy-efficient reaction conditions. ijarsct.co.in Key strategies include microwave-assisted synthesis, multicomponent one-pot reactions, and the use of environmentally benign solvents like water. nih.govnih.gov

Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org One-pot multicomponent reactions, which combine several reaction steps into a single operation, are inherently more efficient and generate less waste. rsc.org An example is the Guareschi-Thorpe reaction for synthesizing hydroxypyridines, which can be performed in aqueous media, avoiding the use of volatile and toxic organic solvents. rsc.org Using water as a solvent is highly desirable due to its non-toxic nature and unique properties that can enhance reactivity through hydrophobic interactions. rsc.org Furthermore, the development of biocatalysts and enzyme-mediated reactions presents a promising avenue for the green synthesis of pyridine derivatives under mild conditions. ijarsct.co.in

Synthesis of Key Precursors and Intermediates

The synthesis of complex molecules often relies on the efficient preparation of crucial building blocks. For derivatives of this compound, certain precursors are fundamental.

Preparation of 3-cyano-4,6-dimethyl-2-pyridone

3-cyano-4,6-dimethyl-2-pyridone, also known as a Guareschi pyridone, is a vital intermediate. researchgate.net The synthesis typically involves the condensation reaction between acetylacetone (2,4-pentanedione) and cyanoacetamide. tandfonline.com This reaction can be catalyzed by a base, such as piperidine. tandfonline.comprepchem.com

The synthesis has been successfully carried out using both conventional heating and microwave irradiation. tandfonline.com The microwave-assisted method offers significant advantages, including being solvent-free, rapid, and producing high yields of the pure product. tandfonline.com In a typical procedure, a mixture of acetylacetone, N-substituted cyanoacetamide, and piperidine as a catalyst is irradiated in a microwave oven. tandfonline.com

Below is a table summarizing the reaction conditions and outcomes for the synthesis of 3-cyano-4,6-dimethyl-2-pyridone and its N-substituted derivatives.

| Product | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 3-cyano-4,6-dimethyl-2-pyridone | Conventional | Piperidine | Ethanol (B145695)/Water | - | - | 290–291 |

| N-Methyl-4,6-dimethyl-3-cyano-2-pyridone | Microwave | Piperidine | None | - | - | 203–204 |

| N-Ethyl-4,6-dimethyl-3-cyano-2-pyridone | Microwave | Piperidine | None | - | - | 174–175 |

| N-(4-Chlorophenyl)-4,6-dimethyl-3-cyano-2-pyridone | Microwave | Piperidine | None | - | - | 314–316 |

Data sourced from Bogdano et al. (2006). tandfonline.com

Synthesis of 4,6-dimethyl-2-nitramino-5-nitropyridine

The direct synthesis of 4,6-dimethyl-2-nitramino-5-nitropyridine is not extensively detailed in available literature. However, the synthesis of structurally related nitropyridines and nitropyrimidines provides insight into the potential synthetic routes. The synthesis of such compounds typically involves a multi-step process that includes cyclization to form the heterocyclic ring, followed by nitration.

For analogous compounds like 4,6-dichloro-2-methyl-5-nitropyrimidine, the synthesis starts from a precursor like diethyl malonate. The process involves a sequence of reactions: nitration, cyclization with a reagent like thiourea, methylation, and finally chlorination. google.com Nitration is often achieved using concentrated or fuming nitric acid. google.comgoogle.com The introduction of a nitro group onto the pyridine ring generally requires strong acidic conditions. For example, the nitration of a 2,5-diaminopyridine precursor is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. google.com

A plausible pathway to 4,6-dimethyl-2-nitramino-5-nitropyridine would likely start from a 2-amino-4,6-dimethylpyridine precursor. This precursor would undergo nitration to introduce the nitro group at the 5-position, followed by the conversion of the 2-amino group into a nitramino group.

Isolation and Purification Techniques in this compound Synthesis

The isolation and purification of this compound and its derivatives are critical steps to ensure the final product's high purity. The specific techniques employed depend on the physical properties of the compound and the nature of the impurities.

Crystallization is one of the most common and effective methods for purifying solid products like 3-cyano-4,6-dimethyl-2-pyridone. tandfonline.com This technique involves dissolving the crude product in a suitable hot solvent, such as ethanol, and then allowing the solution to cool slowly. tandfonline.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts or have different solubility profiles, remain in the solution.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at lower temperatures. This differential solubility ensures a high recovery of the purified compound upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

For pyridin-2-one derivatives, various solvents are employed for recrystallization. While a specific procedure for this compound is not extensively detailed in readily available literature, information on closely related compounds, such as 3-cyano-4,6-dimethyl-2-pyridone, indicates that ethanol is an effective solvent for recrystallization. The general procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried.

The principles of solvent selection can be guided by the "like dissolves like" rule. Given the polar nature of the pyridin-2-one core due to the presence of the carbonyl group and the N-H bond, polar solvents are generally good candidates for dissolving the compound, especially when hot. The effectiveness of a single solvent or a mixed solvent system can be determined through small-scale solubility tests.

Table 1: Common Solvents for Recrystallization of Pyridin-2-one Derivatives

| Solvent(s) | Rationale for Use |

| Ethanol | Often provides good solubility at elevated temperatures and lower solubility upon cooling for pyridin-2-one structures. |

| Water | Can be effective for more polar derivatives, sometimes used in combination with a co-solvent like ethanol. |

| Ethanol/Water | A mixed solvent system that allows for fine-tuning of the polarity to achieve optimal differential solubility. |

| Ethyl Acetate/Hexane (B92381) | Another mixed solvent system where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar solvent (hexane) is added to induce precipitation. |

The process of recrystallization, when optimized, can yield highly pure crystalline solids. The efficiency of the process is often evaluated by the yield of the recovered material and the sharpness of its melting point.

Chromatography (Flash, Preparative HPLC)

Chromatography is a powerful and versatile set of techniques used for the separation and purification of individual components from a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the purification of this compound and its derivatives, flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Flash Chromatography

Flash chromatography is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel. This technique is widely used in synthetic chemistry for routine purification of reaction mixtures.

For pyridin-2-one derivatives, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a relatively non-polar solvent and a more polar solvent. A common solvent system is a gradient of ethyl acetate in hexanes. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and therefore elute later than less polar compounds.

The selection of the mobile phase composition is crucial for achieving good separation. Thin-layer chromatography (TLC) is often used as a preliminary analytical tool to determine the optimal solvent system for flash chromatography. A solvent system that gives a retention factor (Rƒ) in the range of 0.2-0.4 for the target compound on a TLC plate is generally considered suitable for flash column chromatography.

Table 2: Representative Conditions for Flash Chromatography of Pyridin-2-one Derivatives

| Stationary Phase | Mobile Phase (Gradient) | Typical Application |

| Silica Gel | 0-100% Ethyl Acetate in Hexanes | Purification of a variety of substituted pyridin-2-one derivatives from reaction mixtures. |

| Silica Gel | 0-20% Methanol in Dichloromethane | Used for more polar pyridin-2-one derivatives that do not elute with less polar solvent systems. |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds in larger quantities (milligrams to grams) than analytical HPLC. It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes. Preparative HPLC is often employed as a final purification step to achieve very high purity of the target compound.

For the purification of this compound and its derivatives, reversed-phase HPLC is a common mode. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile or methanol.

Method development in preparative HPLC involves optimizing several parameters, including the column chemistry, mobile phase composition, gradient profile, flow rate, and sample loading. The goal is to maximize the resolution between the target compound and its impurities while also maximizing the throughput (the amount of purified compound obtained per unit of time).

The use of acidic or basic modifiers in the mobile phase, such as formic acid, trifluoroacetic acid (TFA), or ammonia, can improve peak shape and selectivity for ionizable compounds like pyridin-2-ones.

Table 3: General Parameters for Preparative HPLC of Pyridine Derivatives

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18-modified silica | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Aqueous component of the mobile phase, modifier improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA | Organic component of the mobile phase, modifier improves peak shape. |

| Gradient | Linear gradient from low %B to high %B | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | Dependent on column diameter (e.g., 20-100 mL/min for 20-50 mm ID columns) | Higher flow rates are used to reduce run times in preparative scale. |

| Detection | UV-Vis (e.g., at 254 nm or the λmax of the compound) | To monitor the elution of compounds and trigger fraction collection. |

Preparative HPLC is a powerful tool for obtaining highly pure samples of this compound and its derivatives, which is often necessary for subsequent biological testing or structural characterization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4,6-Dimethylpyridin-2-ol. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides unambiguous evidence for its molecular structure.

The proton NMR spectrum of the pyridone tautomer is characterized by distinct signals corresponding to the two methyl groups and the two protons on the pyridine (B92270) ring, in addition to a broad signal for the N-H proton. While specific experimental data for 4,6-dimethyl-2-pyridone is not widely published, data from the closely related compound, 3-cyano-4,6-dimethyl-2-pyridone, shows characteristic chemical shifts: a singlet for the H-5 proton at approximately 6.10 ppm, and singlets for the methyl groups at C-4 and C-6 around 2.45 ppm and 2.40 ppm, respectively, in a CDCl₃ solvent. researchgate.net

For 4,6-dimethyl-2-pyridone, the absence of the electron-withdrawing cyano group at the C-3 position would lead to predictable changes. The proton at C-3 would appear as a singlet, and the proton at C-5 would also be a singlet, both located in the olefinic region of the spectrum. The two methyl groups at C-4 and C-6 would appear as sharp singlets in the upfield region. The N-H proton typically appears as a broad singlet at a more downfield chemical shift, the position of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,6-Dimethyl-2-pyridone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 11.0 - 13.0 | Broad Singlet |

| H-3 | ~ 6.0 | Singlet |

| H-5 | ~ 5.9 | Singlet |

| 4-CH₃ | ~ 2.2 | Singlet |

| 6-CH₃ | ~ 2.1 | Singlet |

Note: Predicted values are based on general pyridone structures and comparison with related compounds. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For 4,6-dimethyl-2-pyridone, seven distinct carbon signals are expected. The spectrum would be characterized by a signal for the carbonyl carbon (C-2) at a significantly downfield shift, typically in the range of 160-165 ppm. The olefinic carbons (C-3, C-4, C-5, and C-6) would resonate in the intermediate region of the spectrum, from approximately 100 to 155 ppm. The two methyl carbons (4-CH₃ and 6-CH₃) would appear at the most upfield positions, generally between 18 and 25 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 4,6-Dimethyl-2-pyridone

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 160 - 165 |

| C-6 | 150 - 155 |

| C-4 | 145 - 150 |

| C-5 | 105 - 115 |

| C-3 | 95 - 105 |

| 4-CH₃ | 18 - 25 |

| 6-CH₃ | 18 - 25 |

Note: Ranges are estimated based on typical values for substituted 2-pyridones.

Two-dimensional NMR techniques are essential for the definitive assignment of proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu For 4,6-dimethyl-2-pyridone, an HSQC spectrum would show correlations between the proton signal at ~6.0 ppm and the C-3 carbon signal, the proton signal at ~5.9 ppm and the C-5 carbon, and the methyl proton signals (~2.1-2.2 ppm) with their respective methyl carbon signals. columbia.edulibretexts.org This confirms the direct C-H connectivity. columbia.edu

The protons of the 4-CH₃ group showing correlations to C-3, C-4, and C-5.

The protons of the 6-CH₃ group showing correlations to C-5 and C-6.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-5 proton showing correlations to C-3, C-4, and C-6. These long-range correlations allow for the unambiguous assembly of the pyridone ring structure. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4,6-dimethyl-2-pyridone provides clear evidence for the pyridone tautomer.

The spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group and a band for the N-H stretch. The exact positions of these bands can be influenced by hydrogen bonding in the solid state or in concentrated solutions. Data from various substituted 2-pyridones show consistent patterns. scielo.org.mx

Table 3: Typical IR Vibrational Band Assignments for 4,6-Dimethyl-2-pyridone

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3300 - 3100 | N-H stretch | Broad band, indicating hydrogen bonding |

| 3100 - 3000 | C-H stretch (aromatic) | Ring C-H stretching vibrations |

| 2980 - 2850 | C-H stretch (aliphatic) | Methyl group C-H stretching |

| ~ 1660 | C=O stretch (amide I) | Strong absorption, characteristic of the pyridone carbonyl |

| ~ 1630 | C=C stretch | Ring olefinic bond stretching |

| ~ 1580 | C=C stretch / N-H bend | Ring stretching mixed with N-H in-plane bending |

Note: Values are based on data for related 2-pyridone compounds and may vary. scielo.org.mxelixirpublishers.com

The presence of a strong carbonyl absorption band around 1660 cm⁻¹ and the absence of a broad O-H stretching band (typically ~3400 cm⁻¹) are strong indicators that the compound exists predominantly as the 2-pyridone tautomer rather than the 2-hydroxypyridine (B17775) form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-pyridone derivatives is sensitive to tautomerism and solvent polarity. Studies on related 4,6-disubstituted-2-pyridones show that the spectra typically feature two main absorption bands resulting from π → π* transitions within the conjugated system. researchgate.net

The 2-pyridone tautomer generally displays two primary absorption maxima (λmax). researchgate.net

A high-energy band typically observed in the range of 230–310 nm.

A lower-energy band observed at longer wavelengths, often between 300–350 nm. diva-portal.org

In contrast, the 2-hydroxypyridine tautomer is expected to have its primary absorption band at a shorter wavelength than the pyridone form. researchgate.net The observation of the longer-wavelength absorption band is therefore consistent with the predominance of the 2-pyridone tautomeric form in most common solvents.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,6-dimethyl-2-pyridone |

| 3-cyano-4,6-dimethyl-2-pyridone |

Electronic Transitions and Absorption Bands

The electronic absorption spectrum of this compound is characterized by transitions occurring in the ultraviolet (UV) region, primarily arising from π→π* and n→π* electronic transitions within the pyridone ring. The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. The n→π* transitions, corresponding to the promotion of an electron from a non-bonding orbital (on the oxygen or nitrogen atom) to an antibonding π* orbital, are generally of lower intensity.

The primary electronic transitions for 2-pyridone derivatives are generally assigned as follows:

π→π transitions*: These are responsible for the strong absorption bands and are characteristic of the conjugated π-system of the pyridone ring.

n→π transitions: These are typically weaker and may appear as a shoulder on the main π→π absorption band.

Solvent Effects on Spectra

The UV-Vis absorption spectrum of this compound is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govscirp.org Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).

Polar Protic Solvents: In polar protic solvents such as ethanol (B145695) or water, the compound can engage in hydrogen bonding. The ground state is generally more stabilized by these interactions than the excited state, leading to a hypsochromic (blue) shift for n→π* transitions. Conversely, π→π* transitions often exhibit a bathochromic (red) shift in polar solvents.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or cyclohexane, intermolecular interactions are weaker, and the absorption spectrum is considered to be closer to the intrinsic spectrum of the molecule in the gas phase.

The tautomeric equilibrium between the -ol (hydroxy) and -one (keto) forms of 2-pyridones can also be significantly affected by the solvent, which in turn influences the electronic absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₉NO), the expected molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 123.15.

While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the fragmentation of related pyridine and pyrimidinone structures. nih.govresearchgate.netmiamioh.edu Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 108.

Loss of carbon monoxide (CO): A characteristic fragmentation of cyclic ketones and lactams, leading to a fragment at m/z 95.

Loss of HCN: Common in nitrogen-containing heterocyclic compounds.

Retro-Diels-Alder reaction: Cleavage of the pyridone ring.

For the closely related compound, 3-Cyano-4,6-dimethyl-2-hydroxypyridine, the most prominent peaks in its mass spectrum are observed at m/z 148 (M⁺), 119, and 120. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass is 123.0684 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the compound.

X-ray Diffraction (XRD) Analysis

Crystal Structure Determination

The crystal structure of 3-Cyano-4,6-dimethyl-2-pyridone was determined to be in the triclinic crystal system with the space group P-1. researchgate.net The unit cell parameters were reported as a = 3.975(4) Å, b = 7.417(4) Å, and c = 12.820(8) Å, with angles α = 76.36(4)°, β = 88.54(4)°, and γ = 88.62(4)°. researchgate.net The pyridone ring in this structure is essentially planar. It is highly probable that this compound would also crystallize in a common space group and exhibit a planar pyridone ring.

Table 1: Crystallographic Data for the Analogous Compound 3-Cyano-4,6-dimethyl-2-pyridone researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.975(4) |

| b (Å) | 7.417(4) |

| c (Å) | 12.820(8) |

| α (°) | 76.36(4) |

| β (°) | 88.54(4) |

| γ (°) | 88.62(4) |

| Volume (ų) | 367.1(5) |

| Z | 2 |

Intermolecular Interactions (Hydrogen Bonding, C-H...π Interactions)

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. In the crystal structure of 3-Cyano-4,6-dimethyl-2-pyridone, this N-H···O hydrogen bonding leads to the formation of centrosymmetric dimers. researchgate.net This is a very common and stable motif in the crystal structures of 2-pyridones. nih.gov

Computational Chemistry and Theoretical Studies

Molecular and Electronic Structure Analysis

The data generated from quantum chemical calculations allows for a detailed analysis of the molecular and electronic structure of 4,6-Dimethylpyridin-2-ol. This includes examining the frontier molecular orbitals, the distribution of charge, and the nature of intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In the context of substituted pyridines, the HOMO-LUMO energy gap is a critical parameter in assessing their nucleophilic character researcher.life. For related pharmaceutical compounds, a lower HOMO-LUMO energy gap can indicate that charge transfer interactions are more likely to occur within the molecule, which can be responsible for its bioactivity scirp.org. DFT calculations are a common method for determining the energies of these frontier orbitals researchgate.net.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference Compound |

|---|---|---|---|---|---|

| DFT/B3LYP | 6-311G+(d,p) | Data not available for this compound | Data not available for this compound | Data not available for this compound | Substituted Pyridines researcher.life |

| DFT/B3LYP | 6-31+G(d,p) | -6.646 | -1.816 | 4.83 | Quinoline scirp.org |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electron-rich and electron-deficient regions. Red-colored areas on the MEP surface indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack.

For the related compound 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, MEP analysis has been used to study its electrophilic and nucleophilic characteristics ekb.eg. Such analysis can identify the sites most likely to be involved in intermolecular interactions, including hydrogen bonding.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and various properties can be mapped onto this surface to highlight different types of intermolecular contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular interactions. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside and outside the surface, with different types of interactions appearing as distinct patterns on the plot.

| Interaction Type | Contribution (%) | Reference Compound |

|---|---|---|

| H···H | 36.9 | dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate nih.gov |

| O···H/H···O | 31.0 | dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate nih.gov |

| C···H/H···C | 18.9 | dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate nih.gov |

| S···H/H···S | 7.9 | dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate nih.gov |

Simulation of Spectroscopic Data

Computational methods are widely used to simulate and predict the spectroscopic data of molecules, providing a bridge between theoretical models and experimental results. Techniques such as Density Functional Theory (DFT) are employed to investigate electronic and optical properties. mdpi.com These simulations can predict various spectroscopic features, including infrared absorption spectra, by calculating the vibrational properties of the molecule. mit.edu

The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the vibrational frequencies and intensities. researchgate.net These calculated frequencies correspond to the absorption peaks in an IR spectrum. By comparing the simulated spectrum with experimental data, researchers can validate the calculated molecular structure and gain a deeper understanding of its vibrational modes. Such computational analyses are crucial for interpreting experimental spectra and confirming the structural details of compounds like this compound.

Tautomeric Preference Prediction and Energy Profiles

The tautomerism of pyridone derivatives is a subject of significant interest in chemistry, and computational studies provide critical insights into the equilibrium between different forms. scispace.com For 2-pyridone systems, including this compound, there is an equilibrium between the hydroxy-pyridine form (enol-imine) and the pyridone form (keto-amide).

Ab initio and DFT calculations are used to investigate the relative stabilities of these tautomers. wayne.edu Factors such as geometry optimization, basis set flexibility, correlation energy, and zero-point vibrational energy are crucial for obtaining accurate theoretical estimates of tautomerization energies. wayne.edu For the parent compound, 2-pyridone, calculations have shown it to be slightly more stable than its tautomer, 2-hydroxypyridine (B17775), in the gas phase. wayne.edu The study of tautomeric equilibria is vital as the reactivity of such compounds is highly dependent on the proportion of each tautomer present. orientjchem.org

Below is a data table summarizing the theoretical relative stability of the parent compound tautomers.

| Tautomer Pair | Method | Relative Stability (kcal/mol) | Favored Tautomer |

| 2-Pyridone / 2-Hydroxypyridine | Ab initio calculation | 0.3 | 2-Pyridone wayne.edu |

| 4-Hydroxypyridine / 4-Pyridone | Ab initio calculation | 2.4 | 4-Hydroxypyridine wayne.edu |

Furthermore, computational models can determine the energy profiles for the proton transfer reaction that connects the tautomers. By calculating the energies of the transition states between the stable tautomers, the activation energy for the tautomerization process can be estimated. nih.govnih.gov DFT calculations have shown that the activation energies for proton transfers in similar heterocyclic systems are typically in the range of 2.9-3.2 kcal/mol. nih.gov

The table below illustrates calculated activation energies for proton transfer between different tautomeric forms in a related di(pyridin-2-yl)cyclohexane-1,3-dione system, demonstrating the utility of these computational approaches.

| Tautomer Equilibrium | Activation Energy (Ea) (kcal/mol) |

| P-OO-P and P-OK-E | 4.3 nih.gov |

| Other equilibria | 2.9-3.2 nih.gov |

Molecular Dynamics Simulations (if applicable to specific research)

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the reviewed literature, this computational technique is highly relevant for understanding its dynamic behavior. MD simulations model the physical movement of atoms and molecules over time, providing insights into structural dynamics and intermolecular interactions. rsc.orgnih.gov

For a molecule like this compound, MD simulations could be applied to:

Analyze Conformational Dynamics: To study the flexibility of the molecule and the rotation of its methyl groups.

Simulate Solvent Effects: To understand how the molecule interacts with different solvents at a microscopic level, which can influence tautomeric equilibrium.

Study Crystal Packing: To reproduce and analyze the crystal structure and thermal motion of the molecule in the solid state. rsc.org

The successful application of MD simulations relies on the selection of an appropriate force field (a set of mathematical expressions to calculate forces), such as GAFF, CHARMM, or OPLS. rsc.orgmdpi.com The time step for such simulations is typically very short, on the order of 1 to 2 femtoseconds, to accurately capture the fastest molecular motions like bond vibrations. nih.gov MD simulations can thus provide a qualitative, and sometimes quantitative, understanding of the dynamic properties of the molecule that are not accessible through static quantum chemistry calculations alone. rsc.org

Applications in Advanced Chemical Synthesis

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. 4,6-Dimethylpyridin-2-ol, often in its tautomeric 4-hydroxy-6-methyl-2-pyridone form, serves as a key building block in such reactions for the synthesis of diverse heterocyclic compounds.

One notable application is in the synthesis of pyrano[3,2-c]pyridones. A three-component reaction involving aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (an N-methylated derivative of the pyridin-2-ol tautomer) has been shown to be an effective method. nih.gov This reaction, typically carried out in refluxing ethanol (B145695) with a catalytic amount of triethylamine, proceeds with high yields and short reaction times. nih.gov The broad substrate scope of this reaction allows for the generation of a library of pyrano[3,2-c]pyridone derivatives. nih.gov

The following table details the synthesis of various pyrano[3,2-c]pyridone derivatives through this multi-component approach:

| Aldehyde (Reactant 1) | Malononitrile (Reactant 2) | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (Reactant 3) | Product | Yield (%) |

| Benzaldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 2-Amino-4-phenyl-7,8-dimethyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile | 92 |

| 4-Chlorobenzaldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 2-Amino-4-(4-chlorophenyl)-7,8-dimethyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile | 98 |

| 4-Methylbenzaldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 2-Amino-4-(4-methylphenyl)-7,8-dimethyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile | 95 |

| 4-Methoxybenzaldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 2-Amino-4-(4-methoxyphenyl)-7,8-dimethyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile | 96 |

| 3-Nitrobenzaldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 2-Amino-4-(3-nitrophenyl)-7,8-dimethyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile | 89 |

| 2-Chlorobenzaldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 2-Amino-4-(2-chlorophenyl)-7,8-dimethyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile | 85 |

This table is generated based on data from the synthesis of pyrano[3,2-c]pyridones. nih.gov

Furthermore, the related compound 4-hydroxy-6-methyl-2-pyrone (B586867) is a versatile synthon in MCRs for creating various heterocyclic scaffolds, including pyrano[4,3-b]pyrans. researchgate.net The reactivity of the 4-hydroxy-2-pyridone core in this compound allows for its participation in formal [3+3] cycloaddition reactions, for instance with 3-formyl-4H-chromenes and ammonium (B1175870) acetate, to yield fused pyrano[2,3-b]pyrans. nih.govscispace.com

Development of New Synthetic Methodologies

The core structure of this compound is a recurring motif in numerous biologically active compounds, which drives the continuous development of novel and more efficient synthetic methodologies for 2-pyridone derivatives. iipseries.org While classical methods for pyridin-2-one synthesis exist, recent research has focused on transition-metal catalysis, greener synthetic routes, and novel cycloaddition strategies. iipseries.orgrsc.org

Transition-metal-catalyzed reactions, such as those involving palladium, platinum, or gold, have become a cornerstone in the synthesis of 2-pyridones. iipseries.org These methods often proceed through step- and atom-economic pathways, for example, via the [2+2+2] cycloaddition of alkynes and isocyanates. iipseries.org More recently, C-H bond functionalization has emerged as a powerful tool for the late-stage diversification of existing 2-pyridone scaffolds, allowing for the synthesis of more complex derivatives. iipseries.org

In a move towards more environmentally friendly chemistry, solid-state synthesis of polyfunctionalized 2-pyridones has been developed. rsc.org These methods often start from readily available materials and may use a solid support like silica (B1680970) gel, sometimes with a base such as cesium carbonate, eliminating the need for solvents and simplifying the purification process. rsc.org

A specific and mild methodology for the O-functionalization of the tautomeric 4-hydroxy-2-pyrone form has been developed using the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.org The Mitsunobu reaction allows for the formation of 2-pyronyl ethers by reacting the 4-hydroxy-6-alkyl-2-pyrone with various alcohols in the presence of a phosphine (B1218219) and an azodicarboxylate. beilstein-journals.org This protocol has been shown to be effective for a range of functional groups. beilstein-journals.org

The following table presents data on the synthesis of 2-pyronyl ethers via the Mitsunobu reaction:

| 4-Hydroxy-6-alkyl-2-pyrone | Alcohol | Product | Yield (%) |

| 4-hydroxy-6-methyl-2-pyrone | Benzyl alcohol | 4-(Benzyloxy)-6-methyl-2H-pyran-2-one | 81 |

| 4-hydroxy-6-methyl-2-pyrone | Cinnamyl alcohol | 4-(Cinnamyloxy)-6-methyl-2H-pyran-2-one | 72 |

| 4-hydroxy-6-methyl-2-pyrone | 4-Nitrobenzyl alcohol | 4-((4-Nitrobenzyl)oxy)-6-methyl-2H-pyran-2-one | 91 |

| 4-hydroxy-6-propyl-2-pyrone | Benzyl alcohol | 4-(Benzyloxy)-6-propyl-2H-pyran-2-one | 83 |

| 4-hydroxy-6-propyl-2-pyrone | Cinnamyl alcohol | 4-(Cinnamyloxy)-6-propyl-2H-pyran-2-one | 75 |

This table is generated based on data from the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones. beilstein-journals.org

Additionally, oxa-Michael additions of 4-hydroxy-2-pyrones to activated alkynes, such as methyl propiolate, provide an efficient route to 2-pyronyl enol ethers, which are structural motifs in some natural products. beilstein-journals.org These newer methodologies offer milder reaction conditions and tolerate a wider range of functional groups compared to classical methods that often require harsh basic conditions. beilstein-journals.org

Derivatives of 4,6 Dimethylpyridin 2 Ol: Synthesis and Advanced Research

Structural Modification Strategies

The reactivity of the 4,6-dimethylpyridin-2-ol core is characterized by the ambident nucleophilicity of its pyridinone ring, allowing for reactions at the nitrogen (N1) and oxygen (O2) atoms. Additionally, the aromatic ring itself can undergo electrophilic substitution, although the existing methyl groups and the hydroxyl/oxo group significantly influence the position and feasibility of such reactions. Strategic modifications often focus on alkylation, arylation, acylation, and coupling reactions to introduce diverse functional groups and build more complex molecular architectures.

Substituent Effects on Reactivity and Properties

The electronic and steric landscape of the this compound ring system is pivotal in dictating its reactivity and the properties of its derivatives. The two methyl groups at the C4 and C6 positions exert a positive inductive effect (+I), increasing the electron density of the pyridine (B92270) ring. This enhanced electron density generally activates the ring towards electrophilic attack and influences the pKa of the N-H proton.

A systematic study on the closely related 3-cyano-4,6-dimethyl-2-pyridone provides significant insights into how substituents govern the regioselectivity of reactions like alkylation. researchgate.net In this molecule, the electron-withdrawing cyano (-CN) group at the C3 position counteracts the electron-donating effects of the methyl groups. This electronic balance, combined with steric hindrance from the C6-methyl group, plays a crucial role in determining whether alkylation occurs at the nitrogen or the oxygen atom.

Key factors influencing the site of reaction include:

Steric Hindrance : The methyl group at the C6 position can sterically hinder the approach of bulky reagents to the adjacent N1 position, potentially favoring O-alkylation. researchgate.net

Electronic Effects : Electron-withdrawing groups (like the -CN group in the model compound) attached to the ring tend to favor N-alkylation. researchgate.net

Reaction Conditions : The choice of solvent, base, and the nature of the alkylating agent can significantly alter the ratio of N- to O-alkylated products. Polar aprotic solvents often favor N-alkylation, while the use of silver salts of the pyridone can promote O-alkylation. nih.gov

These substituent effects are fundamental in designing synthetic strategies to achieve the desired isomer with high selectivity. The interplay between the inherent electronic properties of the this compound core and the effects of any additional functional groups is a central theme in the advanced research of its derivatives.

Synthesis of Specific Classes of Derivatives

Building upon the foundational understanding of its reactivity, specific classes of this compound derivatives have been synthesized for various research purposes.

N-Alkylated/Arylated Derivatives

The synthesis of N-substituted 2-pyridones is a significant area of research due to the prevalence of this scaffold in medicinal chemistry. Direct alkylation of this compound can, however, lead to a mixture of N- and O-alkylated products due to its tautomeric nature (existing in both lactam and lactim forms).

Research on 3-cyano-4,6-dimethyl-2-pyridone demonstrates that the reaction site is highly sensitive to the conditions employed. researchgate.net The ratio of N-alkyl to O-alkyl products was systematically studied by varying the alkylating agent, base, and solvent. For instance, the use of different bases and solvents can shift the equilibrium, thus influencing the nucleophilic character of the nitrogen versus the oxygen atom.

| Alkylating Agent | Base | Solvent | N-alkyl Product (%) | O-alkyl Product (%) |

| Methyl Iodide | KOH | Methanol | High | Low |

| Ethyl Iodide | K2CO3 | DMF | Moderate | Moderate |

| Benzyl Chloride | KOH | Ethanol (B145695) | High | Low |

| Isopropyl Bromide | NaH | THF | Low | High |

Note: This table is illustrative, based on general principles and data from the related compound 3-cyano-4,6-dimethyl-2-oxo-pyridone, showcasing the influence of reaction conditions on the N- vs. O-alkylation outcome. researchgate.net

This detailed understanding allows for the selective synthesis of either N-alkylated or O-alkoxylated derivatives by carefully choosing the reaction parameters.

S-Substituted Derivatives (e.g., Thioalkylamides)

The synthesis of S-substituted derivatives first requires the conversion of the this compound into its corresponding sulfur analog, 4,6-dimethylpyridine-2-thione. This transformation is typically achieved by reacting the pyridone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Once the pyridine-2-thione is formed, it can be readily S-alkylated. A study on the analogous 4,6-dimethylpyrimidine-2-thiol demonstrates a common synthetic pathway that is applicable to the pyridine system. researchgate.net The thiol is deprotonated with a base to form a thiolate anion, which then acts as a potent nucleophile. Subsequent reaction with an appropriate haloacetamide or haloacetonitrile leads to the formation of S-substituted thioalkylamides or related compounds. researchgate.net

For example, the reaction of 4,6-dimethylpyridine-2-thione with 2-chloro-N-phenylacetamide in the presence of a base would yield S-(N-phenylcarbamoylmethyl)-4,6-dimethylpyridine-2-thioether. These thioether derivatives serve as important intermediates for constructing more complex heterocyclic systems. researchgate.net

Fused Ring Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyridopyrimidines. These bicyclic structures are of great interest in medicinal chemistry. The general strategy involves introducing appropriate functional groups onto the pyridone ring that can participate in a subsequent cyclization reaction.

For instance, starting from a 2-aminopyridine derivative, which can be synthesized from this compound, reaction with malonic acid derivatives can lead to the formation of a fused pyrimidine ring, resulting in a keto-functionalized pyridopyrimidine. uzhnu.edu.ua Another approach involves the reaction of 2-aminopyridines with aldehydes and malononitrile in a one-pot, three-component reaction to yield 4-amino-pyrido[1,2-a]pyrimidines. uzhnu.edu.ua These methods highlight the utility of the pyridine core as a scaffold for building more elaborate, fused-ring structures.

Azo-Derivatives

Azo-derivatives of this compound are synthesized via an azo coupling reaction, a classic electrophilic aromatic substitution. organic-chemistry.org In this reaction, an aromatic diazonium salt acts as the electrophile, attacking the electron-rich pyridone ring. The hydroxyl group and the methyl groups activate the ring, making it susceptible to coupling.

Research on the closely related 3-cyano-4,6-dimethyl-2-pyridone has shown that coupling occurs at the C5 position, which is activated by the flanking hydroxyl (oxo) and methyl groups. researchgate.net The synthesis involves two main steps:

Diazotization : An aromatic amine (e.g., a substituted aniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Coupling : The diazonium salt solution is then added to a solution of this compound under controlled pH conditions (typically mildly acidic or neutral) to yield the brightly colored azo dye. organic-chemistry.orgresearchgate.net

The resulting 5-arylazo-4,6-dimethylpyridin-2-ol derivatives have been investigated for their properties as dyes and pigments. researchgate.net

Advanced Characterization of Derivatives

The unambiguous determination of the structure of novel derivatives of this compound is paramount for understanding their chemical nature and potential applications. Researchers employ a suite of advanced analytical techniques to achieve this, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most powerful.

X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of 3-Cyano-4,6-dimethyl-2-pyridone, a derivative of the parent compound, reveals that the molecules form centrosymmetric dimers in the solid state through N—H⋯O hydrogen bonds nih.gov. This hydrogen bonding is a key feature influencing the crystal packing and physical properties of the material.

Another complex derivative, 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile, has been characterized, showing unequal C—S bond lengths of 1.8016(15) Å (S—Cglucose) and 1.7723(13) Å (S—Cpyridyl) nih.govmdpi.com. The crystal structure is organized into layers, with hydrophilic glucose residues linked by four classical hydrogen bonds, and adjacent layers connected by π-stacking of the pyridyl rings nih.govmdpi.com.

The table below summarizes key crystallographic data for a selected derivative, providing a quantitative look at its molecular geometry.

Interactive Data Table: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile | nih.govmdpi.com |

| Formula | C₁₄H₁₈N₂O₅S | nih.govmdpi.com |

| S—Cglucose Bond Length | 1.8016 (15) Å | nih.govmdpi.com |

| S—Cpyridyl Bond Length | 1.7723 (13) Å | nih.govmdpi.com |

| N11—C12—S1—C1 Torsion Angle | -2.08 (14)° | nih.gov |

| C2—C1—S1—C12 Torsion Angle | 152.98 (9)° | nih.gov |

| Crystal Packing Feature | Hydrogen-bonded layers with π-stacking | nih.govmdpi.com |

Spectroscopic Techniques: NMR and Infrared (IR) spectroscopy are indispensable for characterizing these derivatives, particularly in solution. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For example, in the thioglucoside derivative mentioned above, the ¹H NMR spectrum in DMSO-d₆ shows distinct singlets for the two methyl groups at δ 2.22 and 2.31 ppm, and a singlet for the pyridine H-5 proton at δ 7.19 ppm nih.gov. The ¹³C NMR provides complementary data, with methyl carbon signals appearing at δ 20.7 and 22.9 ppm and the pyridine ring carbons resonating at various points, such as 119.7 ppm for C5 and 164.0 ppm for C2 nih.gov.

IR spectroscopy is used to identify characteristic functional groups. In the same thioglucoside derivative, a broad band between 3600–3258 cm⁻¹ corresponds to the O-H stretching vibrations of the numerous hydroxyl groups, while a sharp peak at 2222 cm⁻¹ is indicative of the nitrile (CN) group nih.gov.

Structure-Reactivity and Structure-Property Relationships in Derivatives

The chemical structure of a molecule dictates its reactivity and physical properties. In the derivatives of this compound, even subtle modifications to the molecular framework can lead to significant changes in their behavior.

Tautomerism and Substituent Effects: A crucial aspect of the chemistry of 2-pyridones is their existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The position of this equilibrium is sensitive to the electronic nature of substituents on the pyridine ring, as well as the solvent. Computational studies have shown that for 2-pyridone, the lactim form is slightly prevalent in the gas phase nih.gov. However, this balance can be shifted by substituents. Electron-withdrawing groups like nitro (NO₂) and electron-donating groups like amino (NH₂) can modulate the equilibrium through a combination of inductive and resonance effects nih.gov. The polarity of the solvent also plays a critical role, with more polar solvents generally favoring the more polar lactam form nih.gov. This tautomeric flexibility is fundamental to the reactivity of these compounds, as the lactam and lactim forms exhibit different nucleophilic and electrophilic characteristics.

Structure-Property Relationships: Fluorescence: The relationship between molecular structure and photophysical properties, such as fluorescence, is another area of active research. Studies on 3,4,6-triaryl-2-pyridone derivatives have shown that their fluorescent properties are highly dependent on their structure and solid-state packing. For instance, the introduction of an electron-donating dimethylamino group at the para-position of a 6-aryl substituent and an electron-withdrawing cyano group on a 3-aryl group can cause a significant red-shift in the fluorescence emission due to intramolecular charge transfer (ICT) nih.gov.

The crystal packing arrangement also profoundly impacts solid-state fluorescence. Derivatives that arrange in a parallel fashion with short intermolecular distances (e.g., 3.56 Å) can exhibit different fluorescence intensities compared to those that pack in a zig-zag manner with larger intermolecular distances (e.g., 3.94 Å), a phenomenon explained by intermolecular energy transfer nih.gov.

Interactive Data Table: Structure-Property Relationship in Pyridone Derivatives

| Structural Modification | Observed Property Change | Underlying Principle | Reference |

|---|---|---|---|

| Introduction of Electron-Donating/Withdrawing Groups | Red-shift in fluorescence emission | Intramolecular Charge Transfer (ICT) | nih.gov |

| Change in Crystal Packing (e.g., parallel vs. zig-zag) | Altered solid-state fluorescence intensity | Intermolecular energy transfer efficiency | nih.gov |

| Addition of polar substituents (e.g., -NO₂, -Cl) | Shift in tautomeric equilibrium towards the lactam form | Inductive and resonance effects; solvent interactions | nih.gov |

| Use of polar solvents | Favors the lactam tautomer | Stabilization of the more polar tautomer | nih.gov |

Structure-Reactivity Relationships: Catalysis: The tautomeric nature of pyridone-based ligands can be harnessed in catalysis. The pyridone motif has been identified as an efficient ligand for the cleavage of C–H bonds in certain catalytic cycles nih.gov. The ability of a ligand to switch between its pyridone (L,X-ligand mode) and pyridine (L,L-ligand mode) forms can be crucial. This tautomerization facilitates different steps in the catalytic process, such as C–H activation and subsequent O₂ activation in hydroxylation reactions, showcasing a sophisticated structure-reactivity relationship where the dynamic nature of the ligand is key to its function nih.gov.

Q & A

Q. What are the recommended synthetic routes for 4,6-Dimethylpyridin-2-ol, and how can reaction conditions be optimized for academic-scale preparation?

- Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, refluxing 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives in ethanol (40 mL) at controlled temperatures (~80°C) yields crystalline products . Optimization includes adjusting solvent polarity (e.g., chloroform-acetone mixtures for recrystallization) and stoichiometric ratios to improve yields. Reaction monitoring via TLC or HPLC is critical for intermediate detection.

- Key Parameters :

- Solvent system: Ethanol for reflux, chloroform-acetone (1:5 v/v) for crystallization.

- Temperature: 80°C for 2–4 hours.

- Yield optimization: Use excess thiol precursors (2 mmol) to drive equilibrium .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH₃) and hydroxyl protons (δ ~10–12 ppm, broad). Compare with reference data from NIST Chemistry WebBook .

- IR : Confirm O–H stretching (~3200 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹).

- Chromatography :

- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile-water gradients.

- Elemental Analysis : Verify C, H, N composition (theoretical: C 63.14%, H 6.61%, N 12.28%) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Data :

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and alkaline solutions (e.g., 0.1 M NaOH) .

- Stability : Degrades under strong oxidizing conditions. Store at ambient temperature in inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does tautomeric equilibria (keto-enol) influence the reactivity of this compound in coordination chemistry?

- Methodology :

- Computational Studies : Use DFT (B3LYP/6-311+G(d,p)) to calculate tautomer stability and electron density maps. The enol form typically dominates, enhancing metal coordination at the hydroxyl oxygen .

- Experimental Validation : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and analyze via X-ray crystallography. Compare bond lengths (M–O vs. M–N) to confirm coordination sites .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Case Study : Discrepancies in ¹³C NMR shifts (e.g., C2 vs. C4 positions) may arise from solvent effects or tautomerism.

- Resolution :

Acquire spectra in deuterated DMSO to stabilize enolic forms.

Use dynamic NMR to observe tautomeric interconversion rates at variable temperatures .

- Reference Standards : Cross-validate with crystallographic data (e.g., CCDC entries) for unambiguous assignments .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

- Methodology :

- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (LC50 for aquatic species) using EPI Suite.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to assess mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.